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Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals

Introduction
Endovion, also known as SCO-101, is an orally bioavailable small molecule that has emerged

as a promising agent in oncology, primarily through its ability to modulate drug efflux and other

key cellular pathways implicated in cancer cell survival and resistance. Initially investigated for

sickle cell anemia, its potent inhibitory effects on critical cellular transporters and kinases have

redirected its development towards cancer therapy. This technical guide provides an in-depth

overview of the pharmacological profile of Endovion, summarizing its mechanism of action,

pharmacokinetic properties, and clinical findings, with a focus on quantitative data and detailed

experimental methodologies.

Mechanism of Action
Endovion exhibits a multi-faceted mechanism of action, targeting several key proteins involved

in drug resistance and cancer cell signaling.[1][2] This pleiotropic activity underscores its

potential as a chemosensitizing agent and a direct anti-neoplastic compound.
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ATP-Binding Cassette Sub-family G Member 2 (ABCG2): Endovion is a potent and selective

inhibitor of ABCG2, a crucial ATP-binding cassette (ABC) transporter responsible for the

efflux of a wide range of chemotherapeutic agents from cancer cells, a key mechanism of

multidrug resistance.[1][3]

UDP-Glucuronosyltransferase 1A1 (UGT1A1): Endovion potently inhibits UGT1A1, a

hepatic enzyme responsible for the glucuronidation and subsequent detoxification of several

drugs, including SN-38, the active metabolite of irinotecan.[1][4] Inhibition of UGT1A1 by

Endovion leads to increased plasma exposure and an extended half-life of SN-38.[1]

Serine/Arginine-Rich Splicing Factor Protein Kinase 1 (SRPK1): Endovion targets and

inhibits SRPK1, a kinase that plays a critical role in the regulation of pre-mRNA splicing by

phosphorylating serine/arginine-rich (SR) splicing factors.[2] Dysregulation of SRPK1 is

implicated in the expression of pro-angiogenic isoforms of VEGF and is associated with

tumor progression.[2]

Volume-Regulated Anion Channel (VRAC): Endovion was initially identified as a modulator

of VRAC, an ion channel involved in cell volume regulation.[5][6]

The inhibition of these targets by Endovion leads to two primary therapeutic effects:

Reversal of Chemotherapy Resistance: By inhibiting the ABCG2 efflux pump, Endovion
increases the intracellular concentration of co-administered chemotherapeutic drugs in

cancer cells, thereby restoring their cytotoxic efficacy.[1]

Enhanced Chemotherapy Efficacy and Modulation of Drug Metabolism: Through the

inhibition of UGT1A1, Endovion enhances the systemic exposure to the active metabolites

of certain chemotherapies, such as irinotecan's active form, SN-38.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

